molecular formula C20H15BrN2O2S2 B2915245 2-bromo-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 638138-67-7

2-bromo-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No. B2915245
CAS RN: 638138-67-7
M. Wt: 459.38
InChI Key: DPFGWOIPAPQRCF-YMGXUNRSSA-N
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Description

2-bromo-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H15BrN2O2S2 and its molecular weight is 459.38. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Benzamide Derivatives Synthesis : A study describes the one-pot, multicomponent synthesis of new benzamide derivatives, highlighting the versatility of these compounds in organic synthesis. These compounds were characterized using various analytical techniques, suggesting their potential utility in further chemical research and development (Hossaini et al., 2017).

Antimicrobial and Antifungal Activity

  • Antifungal Activity of Benzamide Derivatives : Another study focused on the synthesis of benzamide derivatives and their in vitro antifungal activity. This suggests that compounds with a similar structure could be explored for their antimicrobial properties, contributing to the development of new antimicrobial agents (Saeed et al., 2008).

Anticancer Potential

  • Anticancer Agent Synthesis : Research into quinuclidinone derivatives, related to benzamide structures, shows their potential as anticancer agents. This indicates the broader relevance of such compounds in medicinal chemistry for developing new treatments for cancer (Soni et al., 2015).

Molecular Interaction Studies

  • Intermolecular Interactions and X-ray Structure : Studies on antipyrine-like derivatives, including benzamide compounds, detail their synthesis, X-ray structure characterization, and molecular interactions. This research can provide foundational knowledge for designing drugs with optimized intermolecular interactions for enhanced efficacy (Saeed et al., 2020).

properties

IUPAC Name

2-bromo-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S2/c1-13(11-14-7-3-2-4-8-14)12-17-19(25)23(20(26)27-17)22-18(24)15-9-5-6-10-16(15)21/h2-12H,1H3,(H,22,24)/b13-11+,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFGWOIPAPQRCF-YMGXUNRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

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